Cytidine, monohydrochloride

Description

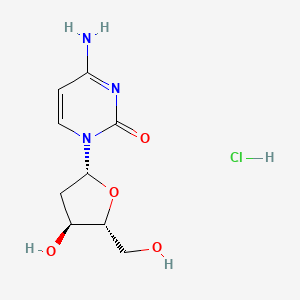

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKCXZGFJFAPLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-42-5 |

Source

|

| Record name | Cytidine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Cytidine Nexus: Bioenergetics, Membrane Biogenesis, and Therapeutic Targeting

Executive Summary

Cytidine is frequently oversimplified as merely one of the four ribonucleosides required for RNA synthesis. In the context of drug development and advanced cellular metabolism, however, it functions as a critical metabolic node governing three distinct biological imperatives: membrane biogenesis (via the Kennedy pathway), glycocalyx modulation (via CMP-sialic acid), and drug resistance (via the cytidine deaminase/kinase axis).

This guide deconstructs the metabolic fate of cytidine, moving beyond basic biochemistry into the regulatory kinetics that drive cancer cell survival and neuronal membrane integrity. It provides actionable experimental protocols for quantifying cytidine flux, designed for researchers optimizing nucleoside analog therapeutics (e.g., Gemcitabine, Azacitidine) or investigating metabolic reprogramming.

Part 1: The Bioenergetics of Cytidine

The Salvage vs. De Novo Dichotomy[1][2]

Cellular cytidine pools are maintained through a delicate balance between de novo synthesis (energy-intensive) and the salvage pathway (energy-efficient). In rapidly dividing cells, particularly neoplastic tissues, the salvage pathway becomes the dominant driver of nucleotide pools.

-

The Gatekeeper: Uridine-Cytidine Kinase (UCK): The rate-limiting step in cytidine salvage is the phosphorylation of cytidine to CMP by Uridine-Cytidine Kinase (UCK).[1] Humans possess two isoforms:[2]

-

UCK1: Ubiquitously expressed; maintains housekeeping levels.

-

UCK2: Restricted expression in healthy tissue (placenta/testis) but highly overexpressed in neuroblastoma and hepatocellular carcinoma .

-

Therapeutic Insight: UCK2 overexpression sensitizes tumors to cytidine analogs. If a tumor lacks UCK2, it may be intrinsically resistant to prodrugs requiring phosphorylation for activation.

-

-

The Regulator: Cytidine Deaminase (CDA): CDA irreversibly deaminates cytidine to uridine.[3] This enzyme is the primary mechanism of resistance against cytidine analogs (e.g., Gemcitabine). High CDA activity depletes the therapeutic agent before it can be activated by UCK.

Visualization: The Cytidine Salvage & Activation Node

Figure 1: The Central Cytidine Node. Cytidine enters the cell and faces a binary fate: deamination to uridine (catabolism/shuttle) or phosphorylation to CTP (anabolism). CTP serves as the high-energy donor for RNA, lipids, and glycans.

Part 2: The Kennedy Pathway (Membrane Biogenesis)[5]

The most distinct non-nucleic acid function of cytidine is driving the Kennedy Pathway . This pathway is the primary source of Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), which constitute >50% of the membrane mass in eukaryotic cells.

Mechanism of Action

Unlike ATP, which drives protein phosphorylation, CTP is the specific energy currency for lipid headgroup activation.

-

Activation: CTP reacts with Phosphocholine to form CDP-Choline .[4]

-

Assembly: CDP-Choline transfers the phosphocholine headgroup to Diacylglycerol (DAG).[4]

Clinical Relevance[4][12][14]

-

Neurodegeneration: In neuronal membranes, PC synthesis is often limited by the availability of cytidine (or uridine, which converts to cytidine in the brain). Supplementation with cytidine sources (e.g., Citicoline) supports membrane repair in ischemic stroke.

-

Cancer Proliferation: Rapidly dividing tumors require massive membrane synthesis. CCT activity is frequently elevated in aggressive glioblastomas.

Part 3: Glycobiology & Signal Transduction[11]

Cytidine plays an obligate role in the sialylation of cell surface proteins. Sialic acids (e.g., Neu5Ac) cap the glycans on cell surfaces, mediating immune recognition and cell adhesion.

-

The Activation Step: Sialic acids cannot be utilized by transferases directly. They must be activated by CTP to form CMP-Sialic Acid (CMP-Neu5Ac).[12]

-

Localization: This reaction occurs in the nucleus (unique among nucleotide sugars), catalyzed by CMP-Sialic Acid Synthetase (CMAS).

-

Immune Evasion: Many tumors hypersialylate their surface to evade NK cell detection (via Siglec receptors). This process consumes significant CTP pools.

Part 4: Experimental Protocols

Protocol A: Targeted Nucleotide Pool Quantification (HILIC-MS/MS)

Objective: Quantify intracellular Cytidine, CMP, CDP, and CTP levels to assess salvage pathway efficiency or drug inhibition.

Methodology:

-

Quenching: Rapidly wash cells (1x PBS, 4°C) and quench metabolism with 80% Acetonitrile/20% Water (-80°C) .

-

Why: Nucleotides turn over in seconds. Acidic extraction (PCA) can hydrolyze NADH; organic solvent is preferred for broad metabolite stability.

-

-

Internal Standards: Spike with 13C-Cytidine and 13C-CTP prior to extraction to correct for matrix effects and ionization suppression.

-

Chromatography (Critical):

-

Column: ZIC-pHILIC (Polymeric Hydrophilic Interaction Liquid Chromatography).

-

Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 80% B to 20% B over 15 mins.

-

Note: CTP is highly polar; reverse-phase (C18) will not retain it. High pH is required to deprotonate the phosphate groups for peak shape.

-

-

Detection: Triple Quadrupole MS in MRM mode (Negative Ion Mode for nucleotides).

Data Output Table:

| Metabolite | Precursor (m/z) | Product (m/z) | Retention Time (min) | Biological Range (µM) |

| Cytidine | 242.1 | 110.0 | 2.5 | 1 - 5 |

| CMP | 322.0 | 79.0 | 6.8 | 50 - 100 |

| CTP | 482.0 | 158.9 | 11.2 | 200 - 500 |

Protocol B: Cytidine Deaminase (CDA) Activity Assay

Objective: Determine if a cell line is resistant to cytidine analogs due to high deamination activity.

-

Lysate Prep: Lyse cells in Tris-HCl (pH 7.5) with protease inhibitors.

-

Reaction: Incubate 50 µg lysate with 100 µM Cytidine (or Gemcitabine) at 37°C.

-

Termination: Stop reaction at 0, 15, 30, 60 min using 10% TCA.

-

Readout: HPLC-UV (280 nm).

-

Measurement: Monitor the decrease in Cytidine peak and appearance of Uridine peak.

-

Calculation: One unit of CDA activity = amount of enzyme converting 1 µmol of cytidine to uridine per minute.

-

Part 5: Visualizing the Kennedy Pathway

Figure 2: The Kennedy Pathway. Highlighting the obligate requirement of CTP (derived from cytidine) to activate phosphocholine for membrane lipid synthesis. CCT is the primary regulatory control point.

References

-

Kennedy, E. P., & Weiss, S. B. (1956). The function of cytidine coenzymes in the biosynthesis of phospholipides. Journal of Biological Chemistry, 222(1), 193-214. Link

-

Ser, Z., et al. (2016). The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(8), 1474-1483. Link

-

Lumeau, A., et al. (2024). Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs.[8][13] Cancer Research, 84(7). Link

-

Varki, A., et al. (2015). Essentials of Glycobiology. 3rd edition. Cold Spring Harbor Laboratory Press. Chapter 14: Sialic Acids. Link

-

McMaster, C. R. (2018). From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis. FEBS Letters, 592(8), 1256-1272. Link

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. UCK2 - Wikipedia [en.wikipedia.org]

- 3. crct-inserm.fr [crct-inserm.fr]

- 4. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 5. Cytidine deamination induced HIV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | The Metabolic and Non-Metabolic Roles of UCK2 in Tumor Progression [frontiersin.org]

- 11. Figure 1. [The biosynthesis of sialic acid...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cytidine Deaminase Resolves Replicative Stress and Protects Pancreatic Cancer from DNA-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Cytidine monohydrochloride chemical structure and properties

This guide serves as a technical reference for Cytidine Monohydrochloride , distinguishing it from its free base and related analogs.[1] It is designed for use in pharmaceutical research, chemical synthesis, and analytical development.[1]

Chemical Structure, Properties, and Analytical Profiling[1][2]

Core Identity & Chemical Structure[1][3][4]

Cytidine Monohydrochloride is the hydrochloride salt of cytidine, a pyrimidine nucleoside comprising cytosine bound to a ribofuranose ring via a

Chemical Identification

| Parameter | Detail |

| Chemical Name | Cytidine monohydrochloride |

| IUPAC Name | 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one; hydrochloride |

| CAS Number | 7244-51-1 (Specific to HCl salt) Note: Free base is 65-46-3 |

| Molecular Formula | |

| Molecular Weight | 279.68 g/mol |

| Synonyms | Cytidine HCl; 1- |

CRITICAL WARNING: Do not confuse Cytidine HCl with Cyclocytidine HCl (Ancitabine, CAS 10212-25-6).[1] Cyclocytidine contains a 2,2'-anhydro bridge that locks the sugar conformation, drastically changing its biological activity and stability.[1] Always verify the CAS number before use in synthesis.[1]

Structural Characterization

The protonation of Cytidine occurs at the N3 nitrogen of the pyrimidine ring (

-

Glycosidic Bond:

-configuration at C1'.[1] -

Sugar Pucker: Predominantly C3'-endo (North-type) in solution, though crystal packing forces in the salt lattice can induce C2'-endo conformations.[1]

-

Protonation Site: The N3 site is the most basic position.[1] Protonation here delocalizes positive charge across the N3-C4-N4 system, increasing the double-bond character of the C4-N4 exocyclic amine bond.

Physical & Chemical Properties

The hydrochloride salt exhibits distinct physical behaviors, particularly regarding hygroscopicity and thermal stability.[1]

Physicochemical Data Table

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>100 mg/mL); sparingly soluble in ethanol; insoluble in ether/chloroform.[1] |

| Melting Point | Decomposes > 210°C (Exact onset varies by hydration/purity; Free base dec. 210-220°C) |

| pK | 4.2 (N3 protonation); 12.5 (Sugar hydroxyls/N4 deprotonation) |

| UV Absorption ( | 280 nm (pH 1, acidic); 271 nm (pH 7, neutral) |

| Hygroscopicity | Moderate to High (Store in desiccator) |

| Optical Rotation |

Stability Profile

-

Hydrolysis: The N-glycosidic bond is susceptible to acid-catalyzed hydrolysis, yielding Cytosine and Ribose.[1] However, the pyrimidine ring itself is relatively stable compared to purines.[1]

-

Deamination: Prolonged exposure to high heat or extreme pH can lead to deamination, converting Cytidine to Uridine .[1]

-

Storage: Must be stored at 2-8°C or room temperature in a tightly sealed, dry container. Protect from moisture to prevent caking and hydrolytic degradation.[1]

Analytical Profiling & Protocols

High-Performance Liquid Chromatography (HPLC)

Because Cytidine HCl dissociates in aqueous mobile phases, the analytical method focuses on the retention of the polar cytidine cation.[1]

Methodology: HILIC or Reverse-Phase (Ion-Pairing)

-

Column: C18 (with ion-pairing agent) or Amide/HILIC column (preferred for polar retention).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5 (Buffer).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: 95% A (0-2 min)

80% A (10 min) for Reverse Phase; or Isocratic 85% B for HILIC. -

Detection: UV @ 272 nm (or 280 nm).[1]

DOT Diagram: Analytical Logic Flow

Caption: Workflow for HPLC analysis of Cytidine HCl, accounting for salt dissociation.

Nuclear Magnetic Resonance (NMR)

-

Solvent: D

O (Deuterium Oxide).[1] - H-NMR Key Signals:

Synthesis & Manufacturing Workflow

Cytidine is typically produced via fermentation or chemical synthesis from Cytosine.[1] The hydrochloride salt is formed in the final purification steps to improve crystallization or solubility.[1]

DOT Diagram: Synthesis & Application Pathway

Caption: Manufacturing route from precursors to Cytidine HCl and downstream pharmaceutical applications.

Biological & Pharmaceutical Applications

Cytidine HCl serves as a crucial chiral intermediate and nucleoside precursor .[1]

-

Prodrug Synthesis: It is the starting material for:

-

Neurological Research: Cytidine is a precursor to CDP-choline (Citicoline), involved in phospholipid synthesis (phosphatidylcholine) for neuronal membrane repair.[1]

-

Metabolic Pathway: In vivo, it is phosphorylated to CMP

CDP

Safety & Handling (SDS Summary)

-

Hazards: Generally considered non-hazardous under GHS, but may cause mild skin/eye irritation (H315/H319) due to acidity of the HCl salt.[1]

-

PPE: Wear nitrile gloves, safety glasses, and a lab coat.[1] Use a dust mask if handling bulk powder to prevent inhalation.[1]

-

First Aid:

-

Spill Cleanup: Sweep up dry to avoid generating dust.[1] Dissolve in water and neutralize with weak base (Sodium Bicarbonate) before disposal if required by local regulations.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 6175, Cytidine. Retrieved from [Link][1]

-

ResearchGate. (2022).[1] HPLC Methods for Nucleoside Separation. Retrieved from [Link]

Sources

Technical Guide: Cytidine Monohydrochloride in RNA Synthesis and Function

The following technical guide details the role of Cytidine Monohydrochloride (Cytidine HCl) in RNA synthesis, focusing on its critical function as a raw material in the supply chain for mRNA therapeutics and oligonucleotide manufacturing.

Executive Summary

Cytidine Monohydrochloride (CAS: 7244-51-1) is the hydrochloride salt form of cytidine, a pyrimidine nucleoside essential for the biosynthesis of RNA. While often overshadowed by its phosphorylated derivative, Cytidine Triphosphate (CTP), Cytidine HCl serves as a primary Chemical Starting Material (CSM) in the pharmaceutical manufacturing of RNA therapeutics.

Its high water solubility and crystalline stability make it the preferred precursor for:

-

Chemical Synthesis: Production of phosphoramidites for solid-phase RNA synthesis (siRNA, sgRNA).

-

Biocatalytic Manufacturing: Industrial-scale phosphorylation to generate CTP for In Vitro Transcription (IVT) of mRNA vaccines.

-

Cell Culture Supplementation: Enhancing RNA yield in bioreactors via the salvage pathway.

This guide analyzes the physicochemical properties, metabolic integration, and quality control requirements of Cytidine HCl for drug development professionals.

Chemical Foundation & Stability

Unlike the free base cytidine, the monohydrochloride salt offers distinct advantages in storage and handling for GMP (Good Manufacturing Practice) environments.

Physicochemical Properties

| Property | Cytidine (Free Base) | Cytidine Monohydrochloride | Significance in Manufacturing |

| CAS Number | 65-46-3 | 7244-51-1 | Unique identifier for regulatory filing. |

| Molecular Weight | 243.22 g/mol | 279.67 g/mol | Stoichiometry calculations must account for the HCl salt. |

| Solubility (Water) | ~50 mg/mL | >100 mg/mL | Higher solubility facilitates concentrated feed stocks in bioreactors. |

| pH (10% Solution) | Neutral (~7.0) | Acidic (~2.0–3.0) | Requires buffering when added to cell culture media. |

| Shelf Life | 2–3 Years | >4 Years | The salt form prevents oxidation and hydrolysis during bulk storage. |

Structural Integrity

The protonation at the N3 position of the cytosine ring in the HCl salt stabilizes the glycosidic bond against spontaneous hydrolysis. This is critical for maintaining purity during the transport of raw materials before they enter the phosphorylation workflow.

Metabolic Integration: The Salvage Pathway

In biological systems (and cell-based manufacturing), Cytidine HCl does not enter RNA synthesis directly. It must be processed through the Kennedy Pathway (Salvage Pathway) . This is energetically more efficient for cells than de novo synthesis, making Cytidine HCl supplementation a key strategy for maximizing RNA yield in CHO or HEK293 bioreactors.

Mechanism of Action

-

Transport: Cytidine is transported into the cell via nucleoside transporters (ENTs/CNTs).

-

Phosphorylation (Rate Limiting): The enzyme Uridine-Cytidine Kinase (UCK) phosphorylates Cytidine to Cytidine Monophosphate (CMP).

-

Triphosphate Conversion: CMP is sequentially phosphorylated to CTP.

-

Incorporation: RNA Polymerase utilizes CTP to synthesize RNA.

Figure 1: The Cytidine Salvage Pathway. Cytidine HCl is converted to the active CTP substrate via Uridine-Cytidine Kinase (UCK).

Industrial Applications in Drug Development

Precursor for mRNA Vaccine Manufacturing (IVT)

For mRNA vaccines (e.g., COVID-19 vaccines), the active starting material is CTP , not Cytidine. However, CTP is unstable and expensive to transport.

-

Workflow: Chemical manufacturers use Cytidine HCl as the stable feedstock. It is chemically or enzymatically phosphorylated to produce high-purity CTP immediately prior to the IVT (In Vitro Transcription) reaction.

-

Criticality: Impurities in Cytidine HCl (e.g., heavy metals or deaminase inhibitors) can poison the enzymes used in this conversion, leading to failed IVT batches.

Solid-Phase Oligonucleotide Synthesis

For siRNA and antisense oligonucleotides (ASOs), Cytidine HCl is the starting block for creating Phosphoramidites .

-

Base Protection: The exocyclic amine of Cytidine is protected (e.g., with acetyl or benzoyl groups) to prevent side reactions.

-

Sugar Protection: The 5'-OH is protected with DMT (dimethoxytrityl) and the 2'-OH (if RNA) with TBDMS.

-

Phosphitylation: The 3'-OH is reacted to form the phosphoramidite.

-

Note: The high purity of the HCl salt form is required to ensure efficient protection group attachment without competing side reactions.

Experimental Protocol: Raw Material Qualification

Objective: To qualify a lot of Cytidine Monohydrochloride for use in GMP RNA synthesis. Audience: QC Managers / Analytical Chemists.

Principle

Because Cytidine HCl is a precursor, its quality attributes directly impact the yield of CTP and the integrity of the final RNA. This protocol uses HPLC for purity and Karl Fischer for moisture content to establish a "Go/No-Go" decision for manufacturing.

Materials

-

Analytes: Cytidine Monohydrochloride sample (approx. 50 mg).[1]

-

Standard: USP Reference Standard Cytidine.

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Column: C18 Reverse Phase (4.6 x 150 mm, 3 µm).

Method Workflow

-

Sample Preparation:

-

Dissolve 25 mg of Cytidine HCl in 25 mL of Mobile Phase A.

-

Note: Ensure complete dissolution; the HCl salt dissolves rapidly but requires mixing.

-

-

HPLC Setup:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 271 nm (Lambda max for Cytidine).[2]

-

Gradient: Isocratic 98% A / 2% B for 10 mins (Cytidine is highly polar).

-

-

Data Analysis:

-

Purity Calculation: Area normalization method. Target > 99.5%.

-

Impurity Check: Look for Uracil (deamination product) at RRT ~1.1.

-

-

Counter-Ion Verification (Silver Nitrate Test):

-

Dissolve 10 mg in water. Add 2 drops of 0.1 M AgNO3.

-

Result: White precipitate (AgCl) confirms the Hydrochloride salt form.

-

Acceptance Criteria (GMP Specifications)

| Test | Specification | Rationale |

| Appearance | White crystalline powder | Discoloration indicates oxidation. |

| Assay (HPLC) | 98.0% – 102.0% (dried basis) | Ensures correct stoichiometry for phosphorylation. |

| Water (Karl Fischer) | < 1.0% | Excess water degrades phosphoramidite reagents. |

| Heavy Metals | < 10 ppm | Metals inhibit RNA Polymerase in downstream IVT. |

Supply Chain Workflow Visualization

The following diagram illustrates how Cytidine HCl moves from a raw material to a finished RNA Therapeutic.

Figure 2: Cytidine HCl Supply Chain. The material splits into Chemical (Phosphoramidite) or Biological (CTP) workflows.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7244-51-1, Cytidine Hydrochloride. Retrieved from [Link]

- Vertex Pharmaceuticals & CRISPR Therapeutics.CMC Strategies for RNA-Based Therapeutics.

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Nucleotide Biosynthesis: The Salvage Pathway. Biochemistry, 5th edition. W. H. Freeman.[1][2]

Sources

Cytidine monohydrochloride CAS number and molecular weight

High-Purity Nucleoside Scaffold for Antiviral and Antineoplastic API Synthesis [1]

Executive Summary

Cytidine monohydrochloride (Cytidine HCl) serves as a critical chiral scaffold in the synthesis of pyrimidine nucleoside analogs. Unlike its free base counterpart, the hydrochloride salt offers enhanced aqueous solubility and defined stoichiometry, making it the preferred starting material for the industrial production of blockbuster antimetabolites, including Gemcitabine and Cytarabine (Ara-C) . This guide outlines the physicochemical properties, synthetic utility, and validated analytical protocols required for its application in high-performance drug development.

Part 1: Physicochemical Identity & Core Data

The precise characterization of Cytidine HCl is fundamental to establishing the quality attributes of downstream Active Pharmaceutical Ingredients (APIs). The hydrochloride salt stabilizes the protonated form of the cytosine moiety, altering its solubility profile and reactivity during nucleophilic substitution reactions.

Table 1: Chemical Specification Data

| Parameter | Specification | Technical Note |

| Chemical Name | Cytidine monohydrochloride | 1:1 Stoichiometry (Base:Acid) |

| CAS Registry Number | 6047-01-4 | Note: Free base is 65-46-3 |

| Molecular Formula | C₉H₁₃N₃O₅[1][2][3][4][5][6][7] · HCl | Hygroscopic crystalline solid |

| Molecular Weight | 279.68 g/mol | Free Base: 243.22 g/mol + HCl: 36.46 g/mol |

| Solubility (Water) | > 100 mg/mL | Significantly higher than free base (~50 mg/mL) |

| pKa Values | 4.11 (pyrimidine), 12.5 (sugar) | Protonation occurs at N3 of the pyrimidine ring |

| Melting Point | 168–172 °C (Decomposes) | Distinct from free base (210–220 °C) |

| Appearance | White to off-white crystalline powder | Prone to yellowing if oxidized |

Part 2: Synthetic Utility & Mechanism

The Role of N3-Protonation in API Synthesis

In organic synthesis, the utility of Cytidine HCl extends beyond simple precursor availability. The protonation of the N3 position on the pyrimidine ring by HCl serves a dual purpose during the synthesis of analogs like Gemcitabine:

-

Protection: It reduces the nucleophilicity of the pyrimidine ring, minimizing side reactions during the modification of the ribose sugar (e.g., fluorination).

-

Solubility: It allows for reactions to proceed in polar aqueous-organic solvent mixtures, which are often required for enzymatic or mild chemical modifications.[1]

Pathway: From Cytidine to Gemcitabine

The following diagram illustrates the critical pathway where Cytidine HCl is transformed into Gemcitabine (2',2'-difluorodeoxycytidine), a first-line treatment for pancreatic cancer.[1] The workflow highlights the necessity of protecting the 3' and 5' hydroxyl groups before modifying the 2' position.

Figure 1: Synthetic lineage from Cytidine HCl to Gemcitabine, highlighting key protection and fluorination steps.[1][8]

Part 3: Analytical Protocols (HPLC)

Quantifying Cytidine HCl purity requires separating it from its free base, degradation products (Uracil, Cytosine), and synthetic impurities.[1] The following Reversed-Phase HPLC (RP-HPLC) method is self-validating through resolution checks.

Method: Ion-Pair Reversed-Phase HPLC

Objective: Quantify Cytidine content and detect hydrolytic degradation (deamination to Uridine).[1]

-

Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).[1]

-

Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 3.5 with Phosphoric Acid.[1]

-

Mobile Phase B: Methanol (HPLC Grade).[1]

-

Temperature: 25 °C.

Gradient Profile:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 100 | 0 |

| 10.0 | 95 | 5 |

| 15.0 | 70 | 30 |

| 20.0 | 100 | 0 |[1]

System Suitability Criteria (Self-Validation):

-

Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary interactions with silanols; lower pH if observed).

-

Resolution (Rs): > 2.0 between Cytidine and Cytosine (common impurity).[1]

-

Theoretical Plates (N): > 2000.

Figure 2: Logical flow for the HPLC analysis of Cytidine HCl, ensuring separation from polar impurities.

Part 4: Handling & Stability

Hygroscopicity Management

Cytidine HCl is significantly more hygroscopic than the free base. Exposure to atmospheric moisture can lead to clumping and hydrolysis.

-

Storage: Store at 2–8 °C in tightly sealed containers with desiccants (Silica gel).

-

Handling: Weighing should be performed rapidly or in a humidity-controlled glove box to prevent water uptake, which alters the effective molecular weight during stoichiometric calculations.[1]

Stability Profile

-

Solid State: Stable for >2 years if protected from light and moisture.

-

Solution: Aqueous solutions are stable at 4 °C for 24–48 hours. Prolonged storage or high pH (>8.[1]0) accelerates deamination to Uridine.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20059, Cytidine Hydrochloride.[1] PubChem. Available at: [Link][1]

- Tejedor, D., et al. "Synthesis of Gemcitabine: A Review." Current Organic Chemistry.

-

Sielc Technologies. HPLC Separation of Cytidine and Cytosine. Sielc Application Notes. Available at: [Link]

Sources

- 1. Cytidine (CAS 65-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. (-)-cyclocytidine hydrochloride, 10212-25-6 [thegoodscentscompany.com]

- 3. Cytidine CAS#: 65-46-3 [m.chemicalbook.com]

- 4. Cytidine [webbook.nist.gov]

- 5. ::Cytidine Hydrochloride | CAS NO: 7244-51-1 | SVAK Lifesciences:: [svaklifesciences.com]

- 6. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

The Double-Edged Sword of Immunity: A Technical Deep Dive into Activation-Induced Cytidine Deaminase (AID)

Executive Summary

Activation-Induced Cytidine Deaminase (AID) represents one of the most fascinating paradoxes in molecular biology: it is a DNA-mutating enzyme essential for adaptive immunity, yet it acts as a potent oncogene when dysregulated.[1] Expressed primarily in germinal center B cells, AID initiates Somatic Hypermutation (SHM) and Class Switch Recombination (CSR) by deaminating cytosine to uracil on single-stranded DNA (ssDNA).[2] This guide dissects the molecular mechanisms of AID, its stringent regulatory networks, and the experimental frameworks used to study its activity, providing a roadmap for researchers targeting AID in oncology and autoimmune drug development.

Molecular Mechanism of Action: The Biochemistry of Mutagenesis

At its core, AID is a single-stranded DNA-specific cytidine deaminase.[3] It belongs to the APOBEC family of enzymes.[4][5] Unlike traditional enzymes that repair DNA, AID's physiological function is to damage it.

The Deamination Reaction

AID catalyzes the hydrolytic deamination of the exocyclic amino group at the C4 position of cytidine, converting it to uracil (U).[4][5]

-

Substrate: Single-stranded DNA (ssDNA).[3][6] AID cannot act on dsDNA or RNA.

-

Target Motif: AID exhibits strong specificity for WRC motifs (

, -

The Lesion: The reaction creates a U:G mismatch .[4][5] Since Uracil is not a standard DNA base, this mismatch triggers DNA repair pathways that are hijacked to introduce mutations (SHM) or breaks (CSR).

The Decision Fork: SHM vs. CSR

The biological outcome of the U:G lesion depends on the genomic context (Variable vs. Switch regions) and the downstream repair machinery engaged.

Visualization: The AID Pathway Decision Tree

Figure 1: The divergent fates of AID-induced U:G mismatches. In the Variable region (SHM), replication and MMR lead to point mutations. In Switch regions (CSR), UNG and APE1 convert mismatches into DSBs.

Regulation & Subcellular Localization[7]

Because AID is a "mutator," its activity must be strictly contained.[7] The cell employs a multi-layered safety mechanism, primarily relying on subcellular compartmentalization.

-

Nuclear Export: AID contains a C-terminal Nuclear Export Signal (NES). It is actively exported from the nucleus by the exportin CRM1. Consequently, AID is predominantly cytoplasmic.

-

Nuclear Import: AID enters the nucleus passively (due to its small size, ~24 kDa) or via active transport, but its residence time is minimized by rapid export.

-

Phosphorylation: Phosphorylation at Serine 38 (S38) by PKA is critical for its interaction with RPA (Replication Protein A) and recruitment to transcribed Ig loci.

Visualization: The Nuclear Shuttling Mechanism

Figure 2: The "Export-First" regulatory model. High cytoplasmic retention prevents genomic instability. Phosphorylation regulates nuclear retention and target access.

Pathological Implications: Off-Target Effects[9][10][11]

When the regulatory mechanisms fail, AID attacks non-immunoglobulin genes.[7] This "off-target" activity is a primary driver of B-cell malignancies, particularly Diffuse Large B-Cell Lymphoma (DLBCL) and Burkitt's Lymphoma.

Key Off-Target Loci

-

c-MYC: Translocation partner in Burkitt's lymphoma.[7] AID induces DSBs at the c-MYC promoter.

-

BCL6: Frequently mutated in DLBCL.[7]

-

PAX5: Essential B-cell transcription factor, often mutated.

Kataegis

Whole-genome sequencing has revealed "Kataegis" (Greek for "thunderstorm")—localized hypermutation clusters in cancer genomes. These clusters bear the distinct WRC mutational signature of AID, confirming its role in oncogenesis beyond lymphoid tissues.

Experimental Frameworks

For drug development professionals, validating AID activity and inhibition requires robust assays.

Protocol 1: In Vitro Oligonucleotide Deamination Assay

This assay measures the catalytic conversion of C to U on a synthetic ssDNA substrate.

Principle: A fluorescently labeled ssDNA oligo containing a specific AID target motif (e.g., AGC) is incubated with recombinant AID. The resulting Uracil is excised by Uracil DNA Glycosylase (UDG), and the backbone is cleaved by alkali (NaOH) or APE1. The cleavage product is resolved by PAGE.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Synthesize a 5'-FAM labeled 30-mer oligo containing a central AGC motif.

-

Sequence Example: 5'-FAM-TTT TTT TTT TTT AGC TTT TTT TTT TTT-3'

-

-

Reaction Assembly (20 µL):

-

Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT.

-

Substrate: 0.5 pmol FAM-oligo.

-

Enzyme: 0.1 - 1.0 µg purified recombinant AID (GST-AID or similar).

-

Add RNase A (AID is often purified with inhibitory RNA).

-

-

Incubation:

-

Incubate at 37°C for 60–120 minutes.

-

-

Uracil Excision & Cleavage:

-

Add 1 U of UDG (E. coli) and incubate 30 min at 37°C.

-

Add 0.2 M NaOH and heat to 95°C for 10 min (cleaves abasic sites).

-

-

Analysis:

-

Run on a 15% Denaturing Urea-PAGE gel.

-

Visualize FAM fluorescence.

-

Result: Intact substrate migrates slowly; cleaved product (15-mer) migrates faster.

-

Protocol 2: ChIP-Seq for AID Off-Target Mapping

To assess drug safety or mechanism, mapping where AID binds in the genome is critical.

-

Crosslinking: Fix B cells (e.g., activated splenic B cells) with 1% formaldehyde.

-

Sonication: Shear chromatin to 200–500 bp fragments.

-

Immunoprecipitation: Use a validated anti-AID antibody (Note: High-quality AID antibodies are rare; epitope tagging (e.g., AID-FLAG) is often preferred for specificity).

-

Sequencing: Illumina NGS.

-

Bioinformatics: Call peaks. Filter for WRC motif enrichment within peaks to validate direct binding vs. cofactor association.

Visualization: Experimental Workflow

Figure 3: Parallel workflows for assessing catalytic efficiency (left) and genomic specificity (right).

Therapeutic Perspectives

AID as a Drug Target

-

Inhibition: Small molecule inhibitors of AID are sought for treating DLBCL and autoimmune diseases (e.g., Lupus) where AID drives autoantibody evolution.

-

Challenge: The catalytic pocket is small and difficult to drug with high specificity without affecting other APOBECs (viral immunity).

-

-

Synthetic Lethality: Tumors with high AID expression may be hypersensitive to inhibitors of the DNA repair proteins that process AID lesions (e.g., APE1 or ATR inhibitors).

Data Summary: AID in Disease

| Disease Context | AID Activity Level | Consequence | Therapeutic Strategy |

| Normal Immunity | High (Transient) | Antibody Diversity (SHM/CSR) | N/A |

| DLBCL (ABC-type) | High (Constitutive) | Oncogenic Mutations / Translocations | AID Inhibition / DNA Repair Blockade |

| Hyper-IgM Syndrome | Absent / Null | Immunodeficiency (No IgG/IgA) | Gene Therapy / IVIG |

| Autoimmunity | Dysregulated | High-affinity Autoantibodies | B-cell Depletion / AID Inhibition |

References

-

Muramatsu, M., et al. (2000). "Class Switch Recombination and Hypermutation Require Activation-Induced Cytidine Deaminase (AID), a Potential RNA Editing Enzyme." Cell. Link

-

Di Noia, J. M., & Neuberger, M. S. (2007). "Molecular Mechanisms of Antibody Somatic Hypermutation." Annual Review of Biochemistry. Link

-

Robbiani, D. F., & Nussenzweig, M. C. (2013). "Chromosome Translocation, B Cell Lymphoma, and Activation-Induced Cytidine Deaminase."[2][7][8] Annual Review of Pathology. Link

-

Qiao, Q., et al. (2017). "AID Recognizes Structured DNA for Class Switch Recombination." Molecular Cell. Link

-

Alexandrov, L. B., et al. (2013).[3] "Signatures of mutational processes in human cancer." Nature. Link

Sources

- 1. Regulation of AID, the B-cell genome mutator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Activation induced cytidine deaminase: An old friend with new faces [frontiersin.org]

- 3. Structural analysis of the activation-induced deoxycytidine deaminase required in immunoglobulin diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The complex regulation and function of activation-induced cytidine deaminase (AID) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The off-target effects of AID in carcinogenesis [frontiersin.org]

- 8. Experimental and Therapeutic Medicine [spandidos-publications.com]

Optimizing the Aqueous Phase: A Technical Guide to Cytidine Monohydrochloride Solubility and Stability

Executive Summary & Chemical Identity

Cytidine monohydrochloride (Cytidine HCl) serves as a critical pyrimidine nucleoside precursor in RNA synthesis and a vital intermediate in antiviral and antineoplastic drug development. While the free base (Cytidine) is widely characterized, the hydrochloride salt presents unique solubility and stability challenges that are often overlooked in standard protocols.

This guide addresses the specific physicochemical behavior of Cytidine HCl in aqueous buffers. Unlike the free base, the HCl salt induces a significant pH drop upon dissolution, necessitating precise buffering strategies to prevent acid-catalyzed hydrolysis or downstream cellular toxicity.

Physicochemical Profile

| Property | Value | Context |

| Molecular Formula | C₉H₁₃N₃O₅[1] · HCl | Salt form of Cytidine |

| Molecular Weight | 279.68 g/mol | Includes HCl counterion |

| pKa (Cationic) | ~4.2 | Protonation at N3 of the cytosine ring |

| pKa (Anionic) | ~12.5 | Deprotonation of the sugar moiety |

| Aqueous Solubility | >100 mg/mL (Water) | Significantly higher than free base due to ionic nature |

| Critical Risk | Hydrolytic Deamination | Conversion to Uridine (accelerated by heat/pH extremes) |

Solubility Dynamics and Buffer Selection

The Dissolution Paradox

While Cytidine HCl is highly soluble in pure water (exceeding 100 mg/mL), its dissolution creates a strongly acidic environment (pH 2.0–3.0 depending on concentration) due to the dissociation of the hydrochloride.

Scientific Insight: Many researchers erroneously attempt to dissolve Cytidine HCl directly into a pre-formulated buffer like PBS (Phosphate Buffered Saline) at high concentrations (>50 mM). The acidity of the salt can overwhelm the buffer capacity of standard PBS, leading to a final solution that is far more acidic than intended, potentially causing precipitation of buffer salts or affecting bioactivity.

Buffer Compatibility Matrix

| Buffer System | Rec. pH Range | Compatibility | Technical Notes |

| Water (Milli-Q) | N/A | High | Resulting solution is acidic. Must be neutralized in situ or diluted into strong buffer. |

| PBS (Phosphate) | 7.0 – 7.5 | Moderate | Solubility limit ~10 mg/mL.[2] Risk of phosphate precipitation if pH drifts. |

| HEPES | 7.0 – 8.0 | High | Superior buffering capacity for cell culture; less prone to complexation than phosphates. |

| Citrate | 3.0 – 6.0 | High | Ideal for stability stress testing in acidic conditions. |

Stability Mechanisms & Degradation Pathways

The primary degradation pathway for Cytidine in aqueous solution is hydrolytic deamination , converting Cytidine to Uridine and releasing ammonia.[3] This reaction is thermodynamically favorable and kinetically accelerated by extreme pH and temperature.

Mechanism of Action

The cytosine ring is susceptible to nucleophilic attack at the C4 position.[4] In acidic conditions (relevant to the unbuffered HCl salt), the protonated N3 facilitates water attack at C4. In alkaline conditions, the hydroxide ion acts as the nucleophile.

Stability Rules of Thumb:

-

pH Sensitivity: The rate of deamination is lowest near neutral pH (pH 6–8). It increases significantly below pH 3 and above pH 9.

-

Thermal Sensitivity: Deamination follows first-order kinetics. At 37°C, solutions are stable for days; at >60°C, degradation is rapid.

-

Enzymatic Risk: In vivo or in cell lysates, Cytidine Deaminase will convert Cytidine to Uridine orders of magnitude faster than chemical hydrolysis.

Experimental Protocols

Protocol A: Preparation of a Neutral 100 mM Stock Solution

Objective: To create a high-concentration stock of Cytidine HCl that is physiologically compatible, avoiding "pH shock" to biological systems.

Reagents:

-

Ultrapure Water (Type I)

-

5N NaOH (for adjustment)

-

0.22 µm PES Syringe Filter

Step-by-Step:

-

Calculation: For 10 mL of 100 mM solution, weigh 279.7 mg of Cytidine HCl.

-

Dissolution: Add the solid to approx. 8 mL of ultrapure water. Vortex until clear. Note: The solution will be acidic.[7]

-

Neutralization: While stirring, monitor pH. Add 5N NaOH dropwise. The pH will rise slowly then jump quickly near neutrality. Target pH 7.2–7.4.

-

Final Volume: Add water to reach exactly 10 mL.

-

Sterilization: Filter immediately through a 0.22 µm PES membrane.

-

Storage: Aliquot into single-use vials and freeze at -20°C. Do not store at 4°C for >24 hours to prevent slow deamination.

Protocol B: Forced Degradation Study (HPLC)

Objective: Validate the stability of Cytidine in your specific buffer system.

-

Sample Prep: Prepare 1 mM Cytidine in (A) 0.1M HCl, (B) PBS pH 7.4, and (C) 0.1M NaOH.

-

Stress: Incubate at 60°C for 4 hours.

-

Analysis: Reverse-phase HPLC (C18 column).

-

Mobile Phase: 95% Phosphate Buffer (20mM, pH 7.0) / 5% Methanol.

-

Detection: UV at 260 nm (Cytidine) and 280 nm (Uridine/Uracil).

-

Success Criteria: >99% peak area retention for Cytidine.[8]

-

Storage and Handling Best Practices

-

Solid State: Store Cytidine HCl at -20°C in a desiccator. It is hygroscopic; moisture absorption can catalyze hydrolysis even in the solid state.

-

Aqueous Solutions:

-

Short Term (Hours): Keep on ice or at 4°C.

-

Long Term (Months): Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can cause micro-pH changes during freezing (eutectic crystallization).

-

-

Precipitation: If precipitation occurs in PBS stocks, warm to 37°C and sonicate. If precipitate persists, the buffer capacity may have been exceeded; dilute the sample.

References

-

National Toxicology Program (NTP). (1992).[1] Chemical Repository Database: Cytidine.[1] National Institutes of Health.[1] Link

-

Cayman Chemical. (2022).[2] Cytidine Product Information & Solubility Profile.[1][9]Link

-

Shapiro, R., & Kleinberg, J. (1966). Deamination of Cytidine and Cytosine by Acidic Buffer Solutions. Biochemistry.[2] (Fundamental mechanism of hydrolytic deamination). Link

-

MedChemExpress. (2023). Cytidine Monohydrochloride Safety Data Sheet (SDS).Link

-

DrugFuture. (2023). Cytidine Physicochemical Properties and pKa Data.[1]Link

Sources

- 1. Cytidine | C9H13N3O5 | CID 6175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytidine deaminases catalyze the conversion of N(S,O)4-substituted pyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. Solubility, Crystallization, and Characterization of Cytidine Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Divergence in Cytidine Analogs: From Chain Termination to Lethal Mutagenesis in Antiviral Therapy

Executive Summary

Cytidine analogs represent a cornerstone of modern antiviral pharmacopoeia, yet their utility relies on two fundamentally distinct mechanisms: obligate chain termination and lethal mutagenesis . This technical guide dissects the molecular pharmacology of these agents, contrasting the "hard stop" mechanism of 2',3'-dideoxy analogs (e.g., Lamivudine, Emtricitabine) with the "catastrophic error" induction of N4-hydroxycytidine prodrugs (e.g., Molnupiravir). Designed for drug development scientists, this document provides actionable protocols for validating polymerase inhibition and screening for mitochondrial toxicity, a critical safety bottleneck in nucleoside analog development.

Molecular Architecture & Intracellular Activation

The antiviral efficacy of any cytidine analog is predicated on its successful disguise as a natural substrate (Cytidine) to hijack the host's kinase machinery.

Structural Modifications

-

Ribose Modifications (Chain Terminators): Agents like Lamivudine (3TC) and Emtricitabine (FTC) possess a modified sugar moiety (an oxathiolane ring) and lack a 3'-hydroxyl group. This absence renders the formation of the next phosphodiester bond impossible.

-

Base Modifications (Mutagens): Molnupiravir (EIDD-2801) retains a functional ribose but modifies the cytosine base to N4-hydroxycytidine (NHC). This modification allows tautomeric shifting, essential for its mutagenic mechanism.

The Kinase Cascade (Activation Pathway)

Cytidine analogs are administered as prodrugs or nucleosides and must be triphosphorylated to become active substrates for the viral RNA-dependent RNA polymerase (RdRp) or Reverse Transcriptase (RT).

Figure 1: Intracellular activation pathway of cytidine analogs. Note that the first phosphorylation step is often rate-limiting.[1][2][3]

Mechanisms of Inhibition: The Core Divergence

Obligate Chain Termination (3TC, FTC)

Target: HIV Reverse Transcriptase (RT), HBV Polymerase. Mechanism:

-

Incorporation: The analog triphosphate (e.g., 3TC-TP) competes with dCTP for the active site.

-

Termination: Once incorporated, the lack of a 3'-OH group prevents the nucleophilic attack on the

-phosphate of the incoming nucleotide. -

Result: Immediate cessation of viral DNA synthesis.

Lethal Mutagenesis (Molnupiravir)

Target: SARS-CoV-2 RdRp (nsp12), Influenza RdRp. Mechanism: Unlike chain terminators, Molnupiravir (as NHC-TP) allows extension.[4] Its antiviral effect is delayed until the next round of replication.

-

Tautomerism: NHC-TP exists in dynamic equilibrium between an amino form (mimics Cytidine) and an imino form (mimics Uridine).

-

Ambiguous Pairing:

-

Amino form pairs with Guanine .

-

Imino form pairs with Adenine .

-

-

Error Catastrophe: During subsequent replication, the template NHC directs the incorporation of Adenine instead of Guanine (or G instead of A), causing a cascade of transition mutations (C-to-U and G-to-A). This pushes the viral population beyond its "error threshold," leading to non-viable progeny.[5][6]

Figure 2: Mechanism of Lethal Mutagenesis driven by tautomeric shifting of N4-hydroxycytidine.

Comparative Data Profile

| Feature | Lamivudine (3TC) | Emtricitabine (FTC) | Molnupiravir (EIDD-2801) |

| Primary Indication | HIV, HBV | HIV, HBV | SARS-CoV-2, Influenza |

| Active Form | 3TC-Triphosphate | FTC-Triphosphate | NHC-Triphosphate |

| Mechanism | Chain Termination | Chain Termination | Lethal Mutagenesis |

| 3'-OH Status | Absent (Sulfur ring) | Absent | Present |

| Exonuclease Resistance | High (Resists excision) | High | Moderate (Escapes proofreading) |

| Mitochondrial Toxicity | Low (Low affinity for Pol | Low | Low/Moderate (Ames positive) |

Experimental Validation: In Vitro Primer Extension Assay

A self-validating protocol to distinguish chain terminators from mutagens.

Objective

To determine if a cytidine analog acts as a chain terminator or allows read-through (mutagen) using purified viral polymerase (e.g., SARS-CoV-2 nsp12/7/8 complex).

Materials

-

Enzyme: Purified Recombinant Viral RdRp (1

M stock). -

Template: Synthetic RNA oligo (30-mer) containing a specific "G" site for C-analog incorporation.

-

Primer: Fluorescently labeled (FAM/Cy5) RNA primer (10-mer), complementary to the 3' end of the template.

-

Nucleotides: Natural NTPs (100

M) and Analog-TP (varying concentrations).

Protocol Workflow

Step 1: Primer-Template Annealing

-

Action: Mix Primer and Template in a 1:1.5 molar ratio in annealing buffer (10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 5 min, cool slowly to RT.

-

Why: Ensures 100% duplex formation before enzyme addition; excess template prevents non-specific primer usage.

Step 2: Enzyme Pre-Incubation

-

Action: Incubate RdRp (500 nM final) with annealed P/T duplex (200 nM) for 10 min at 30°C.

-

Why: Allows formation of the binary complex (Enzyme-RNA) prior to catalysis, ensuring the reaction starts strictly upon nucleotide addition (Pre-steady-state logic).

Step 3: Reaction Initiation (The Variable Step)

-

Control A (Full Length): Add all 4 natural NTPs. -> Expect 30-mer product.

-

Control B (Stop): Add ATP, UTP, GTP only (No CTP). -> Expect stall at first "G" on template.

-

Experimental (Analog): Add ATP, UTP, GTP + Analog-TP .

-

Action: Incubate at 37°C for 1-30 minutes.

Step 4: Quenching & Analysis

-

Action: Quench with 2x Loading Buffer (95% Formamide, 20 mM EDTA). Heat to 95°C for 3 min.

-

Separation: Run on 20% Denaturing Polyacrylamide Gel (PAGE) containing 7M Urea.[7]

-

Visualization: Scan for fluorescence.

Interpretation Guidelines

-

Chain Terminator (3TC): You will see a distinct band at position

(where C was required) and no bands at -

Mutagen (Molnupiravir): You will see full-length product (30-mer), indistinguishable from the natural control on a standard gel. Secondary validation: Sequence the product or use a "fidelity assay" to detect misincorporation.

Mitochondrial Toxicity: The Safety Gate

Cytidine analogs pose a risk of inhibiting host DNA Polymerase

-

Mechanism: Pol

is more permissive to nucleoside analogs than nuclear polymerases ( -

Screening Metric: The Selectivity Index (SI) .

-

Ideally, SI should be

. -

Lamivudine: High SI (Low toxicity) because the L-configuration is sterically rejected by Pol

. -

Zalcitabine (ddC): Low SI (High toxicity); efficiently incorporated by Pol

and resistant to exonuclease removal.

-

References

-

Mechanism of Molnupiravir-Induced SARS-CoV-2 Mutagenesis. Kabinger, F., et al. Nature Structural & Molecular Biology (2021). [Link][8][9][10]

-

Molnupiravir: Mechanism of Action, Clinical, and Translational Science. Painter, W.P., et al. Clinical and Translational Science (2024). [Link]

-

A Mechanistic View of Human Mitochondrial DNA Polymerase

: Providing Insight into Drug Toxicity. Graziewicz, M.A., et al. NIH National Library of Medicine (2006). [Link] -

Development of a Simple In Vitro Assay to Identify and Evaluate Nucleotide Analogs against SARS-CoV-2. Shannon, A., et al. Antiviral Research (2020). [Link]

-

Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance. Young, M.J. Frontiers in Molecular Biosciences (2017). [Link]

Sources

- 1. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues [mdpi.com]

- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Molnupiravir? [synapse.patsnap.com]

- 7. In Vitro Primer-Based RNA Elongation and Promoter Fine Mapping of the Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sostelemedicina.ucv.ve [sostelemedicina.ucv.ve]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

The 2'-Hydroxyl Divergence: A Technical Guide to Cytidine vs. Deoxycytidine

Executive Summary

In molecular biology and drug development, the distinction between cytidine and deoxycytidine is often reduced to a single oxygen atom. However, this 2'-hydroxyl group dictates fundamental differences in hydrolytic stability, enzymatic recognition, and therapeutic utility. For researchers developing nucleoside analogs, understanding the metabolic partitioning between these two molecules is critical.

This guide moves beyond basic textbook definitions to explore the functional consequences of this structural divergence. We will examine how the cell distinguishes these molecules during salvage, how this specificity is exploited in epigenetic therapies (e.g., Azacitidine vs. Decitabine), and how to experimentally validate metabolic stability using Cytidine Deaminase (CDA) assays.

Structural and Physicochemical Foundations

The core difference lies in the sugar moiety: cytidine contains ribose, while deoxycytidine contains 2'-deoxyribose. This structural variance governs the molecule's pucker (conformation) and chemical reactivity.

Table 1: Comparative Physicochemical Properties

| Feature | Cytidine (C) | Deoxycytidine (dC) | Biological Consequence |

| Sugar Moiety | Ribose (2'-OH present) | 2'-Deoxyribose (2'-H) | 2'-OH facilitates RNA catalysis but increases susceptibility to alkaline hydrolysis. |

| Sugar Pucker | C3'-endo (N-type) favored | C2'-endo (S-type) favored | Affects helix geometry (A-form RNA vs. B-form DNA). |

| Glycosidic Bond | More stable | Labile in acid | DNA depurination/depyrimidination is a significant repair burden compared to RNA. |

| Primary Kinase | Uridine-Cytidine Kinase (UCK) | Deoxycytidine Kinase (dCK) | Critical for Prodrug Design: Determines which activation pathway a drug enters. |

Expert Insight: In drug design, the 2'-OH group acts as a "molecular handle." While it allows for additional hydrogen bonding, it also creates steric hindrance that prevents cytidine analogs from being substrates for DNA polymerases unless they are first reduced by Ribonucleotide Reductase (RNR).

Metabolic Partitioning: The Fork in the Road

The cellular decision to route a nucleoside toward RNA (transcription) or DNA (replication) occurs at the phosphorylation step. This is the "fork in the road" for nucleoside analogs.

The RNR Bridge

Ribonucleotide Reductase (RNR) is the sole de novo pathway for converting ribonucleotides (CDP) to deoxyribonucleotides (dCDP). It is a rate-limiting enzyme and a prime target for chemotherapeutics like Gemcitabine .

-

Cytidine Pathway: Cytidine

CMP -

Deoxycytidine Pathway: Deoxycytidine

dCMP -

The Bridge: CDP

dCDP.

Visualization: Pyrimidine Salvage and Activation Pathways

The following diagram illustrates the distinct enzymatic pathways. Note the central role of RNR and the degradation pathway via CDA (Cytidine Deaminase), which limits the half-life of therapeutic analogs.

Figure 1: The metabolic partitioning of Cytidine and Deoxycytidine.[1][2][3][4][5][6] Note RNR as the critical bridge and UCK/dCK as gatekeepers.

Therapeutic Exploitation: Nucleoside Analogs[7][8][9]

The most practical application of the Cytidine vs. Deoxycytidine distinction is in the design of hypomethylating agents (HMAs) and antimetabolites.

Case Study: Azacitidine vs. Decitabine

These two drugs are structural analogs of cytidine, differing only by the presence of the 2'-OH group, yet their mechanisms of action (MOA) diverge significantly [1].

-

Azacitidine (5-azacytidine):

-

Structure: Ribonucleoside (Cytidine analog).[6]

-

Metabolism: Phosphorylated primarily by UCK .

-

Partitioning: Approximately 65-90% incorporates into RNA , causing ribosomal disassembly and inhibition of protein synthesis.[7] Only 10-35% is reduced by RNR to incorporate into DNA [1].

-

Clinical Consequence: High toxicity due to RNA effects; effective in high-turnover states but less specific for DNA methylation than Decitabine.

-

-

Decitabine (5-aza-2'-deoxycytidine):

-

Structure: Deoxyribonucleoside (Deoxycytidine analog).

-

Metabolism: Phosphorylated by dCK .[8]

-

Partitioning: Incorporates 100% into DNA .

-

Clinical Consequence: Acts strictly as a DNA methyltransferase (DNMT) inhibitor. It covalently traps DNMT1 to the DNA, triggering degradation of the enzyme and subsequent global hypomethylation [2].

-

Case Study: Gemcitabine and "Self-Potentiation"

Gemcitabine (2',2'-difluorodeoxycytidine) is a masterpiece of hijacking the deoxycytidine pathway. It utilizes a mechanism called self-potentiation [3]:[9]

-

This lowers cellular dCTP pools.[9]

-

Low dCTP relieves feedback inhibition on dCK (the enzyme activating Gemcitabine), causing the cell to phosphorylate more drug.

-

Low dCTP reduces competition for DNA polymerase, increasing Gemcitabine incorporation into DNA.

Figure 2: Differential incorporation of Azacitidine and Decitabine based on their sugar moiety.

Experimental Protocol: Cytidine Deaminase (CDA) Kinetics

Objective: Determine the metabolic stability of a novel cytidine/deoxycytidine analog.

Rationale: CDA is the primary catabolic enzyme for cytosine nucleosides. High susceptibility to CDA leads to a short plasma half-life (e.g., Cytarabine, Gemcitabine). Comparing

Method: Spectrophotometric Deamination Assay

This assay relies on the differential UV absorption spectra of Cytidine (absorbs max ~280 nm) and Uridine (absorbs max ~262 nm). The conversion results in a measurable decrease in absorbance at 282 nm .

Materials:

-

Recombinant Human CDA (rhCDA) or Liver Homogenate.

-

Buffer: 100 mM Tris-HCl (pH 7.5).

-

Substrate: Cytidine (Control) and Test Analog (0.1 mM – 1.0 mM).

-

UV-Vis Spectrophotometer (Quartz cuvettes).

Workflow:

-

Baseline Calibration:

-

Prepare 1 mL of reaction mixture: 100 mM Tris-HCl + 100 µM Test Analog.

-

Equilibrate at 37°C.

-

Blank the spectrophotometer at 282 nm .

-

-

Enzyme Initiation:

-

Add 10-50 ng of rhCDA to the cuvette.

-

Immediately mix by inversion (do not vortex vigorously).

-

-

Kinetic Measurement:

-

Monitor the decrease in absorbance at 282 nm continuously for 5 minutes.

-

Note: For deoxycytidine analogs, the

(difference in extinction coefficient) may vary slightly; perform a spectral scan (220-320 nm) to identify the optimal wavelength for the analog.

-

-

Data Analysis:

-

Calculate the initial velocity (

) using Beer-Lambert Law: -

for Cytidine

-

Plot Michaelis-Menten curves (

vs. [Substrate]) to derive

-

Self-Validation Check:

-

If the absorbance does not decrease, the analog may be resistant to deamination (a desirable trait for stability).

-

Confirm enzyme activity by running a positive control (native Cytidine) in parallel.

References

-

Hollenbach, P. W., et al. (2010).[11] "A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines." PLoS ONE.

-

Stresemann, C., & Lyko, F. (2008). "Modes of action of the DNA methyltransferase inhibitors azacytidine and decitabine." International Journal of Cancer.

-

Plunkett, W., et al. (1995).[12] "Gemcitabine: metabolism, mechanisms of action, and self-potentiation."[12][9][10] Seminars in Oncology.

-

Vincenzetti, S., et al. (2000). "Recombinant human cytidine deaminase: expression, purification, and characterization." Protein Expression and Purification.

Sources

- 1. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Cytidine deaminase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Evolution of Decitabine Development: Accomplishments, Ongoing Investigations, and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]

- 11. A Comparison of Azacitidine and Decitabine Activities in Acute Myeloid Leukemia Cell Lines | PLOS One [journals.plos.org]

- 12. semanticscholar.org [semanticscholar.org]

Technical Guide: Intracellular Transport and Uptake of Cytidine Nucleosides

Executive Summary

The efficacy of cytidine nucleoside analogs (e.g., Gemcitabine, Cytarabine/Ara-C, 5-Azacytidine) in oncology and virology is strictly governed by a "Pump-and-Trap" mechanism. Unlike lipophilic small molecules, these hydrophilic prodrugs cannot passively diffuse across the lipid bilayer. Their bioavailability is rate-limited by two distinct checkpoints: transmembrane flux mediated by Solute Carrier (SLC) transporters and intracellular metabolic trapping via phosphorylation.

This guide dissects the kinetic interplay between the hENT (Equilibrative) and hCNT (Concentrative) transporter families and the rate-limiting enzyme Deoxycytidine Kinase (dCK).[1] It provides rigorous experimental protocols for isolating transport kinetics from metabolic accumulation, designed for researchers aiming to validate novel analogs or overcome chemoresistance mechanisms.

Part 1: Mechanistic Architecture

The Transporter Landscape

Cytidine transport is not a monolithic process; it relies on the differential expression of two transporter families with distinct bioenergetic requirements.

-

hENT1 (SLC29A1): The Equilibrative Workhorse [1]

-

Mechanism: Facilitated diffusion. It transports nucleosides down their concentration gradient.

-

Directionality: Bidirectional. Crucially, if intracellular phosphorylation is inefficient, hENT1 facilitates the efflux of the drug back into the extracellular space.

-

Inhibition: Highly sensitive to Nitrobenzylthioinosine (NBMPR) at nanomolar concentrations (

nM).

-

-

hCNT1 (SLC28A1): The Concentrative Pump

-

Mechanism: Symporter using the inward Sodium (

) gradient (maintained by -

Specificity: High-affinity, pyrimidine-selective (Cytidine, Uridine, Gemcitabine).

-

Significance: Essential in tissues where high intracellular accumulation is required despite low extracellular concentrations (e.g., intestinal epithelium, kidney).

-

The Metabolic Trap (dCK)

Transport brings the nucleoside into the cytosol, but it does not keep it there. Retention requires Metabolic Trapping . The enzyme Deoxycytidine Kinase (dCK) phosphorylates the nucleoside at the 5'-hydroxyl position (e.g., Cytidine

-

The Trap: The resulting monophosphate is negatively charged and cannot exit via hENTs or hCNTs.

-

The Leak: If dCK activity is low, or if Cytidine Deaminase (CDA) is high, the drug is either inactivated (to dFdU) or effluxed.

Pathway Visualization

The following diagram illustrates the "Pump and Trap" logic, highlighting the competition between activation (dCK) and inactivation (CDA/Efflux).

Caption: The "Pump and Trap" model. hCNT1 drives active uptake coupled with Sodium, while hENT1 allows bidirectional flow. dCK acts as the metabolic gatekeeper, locking the nucleoside inside the cell as a monophosphate.[3][4]

Part 2: Experimental Methodologies

As a Senior Application Scientist, I emphasize that measuring "uptake" after 1 hour is scientifically flawed if you intend to study transport kinetics. At 1 hour, you are measuring the equilibrium of metabolism, not transport. To isolate transport, you must measure the Initial Rate (

The "Zero-Trans" Radiolabeled Uptake Assay

This protocol uses a "Zero-Trans" approach (no substrate initially inside the cell) to determine

Materials

-

Tracer:

-Cytidine or -

Inhibitor: NBMPR (Nitrobenzylthioinosine) stock (10 mM in DMSO).

-

Buffers:

-

Standard Transport Buffer: Krebs-Ringer Phosphate (KRP) with

. -

Sodium-Free Buffer: KRP where NaCl is replaced equimolar with Choline Chloride . (Crucial for isolating hENT activity from hCNT).

-

-

Stop Solution: Ice-cold PBS + 100

M non-labeled Cytidine (to block efflux during washing).

Protocol Workflow

-

Cell Preparation:

-

Seed adherent cells in 24-well plates. Ensure 80-90% confluency.

-

Expert Tip: For suspension cells, use the "Oil-Spin" method (layering cells over silicone oil) for cleaner separation, as filtration is too slow for nucleosides.

-

-

Equilibration & Sodium Depletion:

-

Uptake Initiation (The Critical Step):

-

Add 200

L of Transport Buffer containing the radiolabeled substrate ( -

Incubation Time: Exactly 30 seconds .

-

Why? Beyond 60 seconds, linearity is lost due to efflux or metabolic conversion.

-

-

Rapid Termination:

-

Lysis & Counting:

-

Lyse cells with 1% Triton X-100 or 0.5M NaOH.

-

Transfer lysate to scintillation vials.

-

Normalize counts (CPM) to total protein content (mg).

-

Assay Logic Visualization

Caption: Workflow for "Zero-Trans" Uptake Assay. The transition from Incubation to Stop (Red to Blue) must be instantaneous to preserve initial rate data.

Part 3: Data Presentation & Interpretation[2][3][5]

Transporter Comparison Table

When analyzing data, use this reference to identify which system is active in your cell line.

| Feature | hENT1 (SLC29A1) | hCNT1 (SLC28A1) |

| Energy Source | Concentration Gradient (Passive) | Na+ Gradient (Active) |

| Sodium Dependence | Independent (Works in Choline) | Dependent (Fails in Choline) |

| Inhibitor Profile | Blocked by NBMPR ( | Insensitive to NBMPR |

| Substrate Affinity ( | Low Affinity ( | High Affinity ( |

| Clinical Relevance | Primary route for Gemcitabine in pancreatic cancer | Often downregulated in tumors; confers high sensitivity |

Troubleshooting Common Pitfalls

-

High Background Counts:

-

Cause: Incomplete washing of the extracellular tracer.

-

Fix: Increase wash volume, not time. Use 3x washes of 2mL rather than 3x washes of 500

L.

-

-

Non-Linear Uptake Curves:

-

Cause: Incubation time too long (> 1 min).

-

Fix: Reduce time to 20 or 30 seconds. If signal is too low, increase Specific Activity of the isotope, do not increase time.

-

-

No Sodium Effect observed:

-

Diagnosis: Your cell line likely lacks hCNT1 expression (common in aggressive solid tumors).

-

Validation: Perform RT-qPCR for SLC28A1 to confirm.

-

References

-

Baldwin, S. A., et al. (2004). "The equilibrative nucleoside transporter family, SLC29."[10] Pflügers Archiv, 447(5), 735-743. Link

-

Cass, C. E., et al. (1998). "Cellular mechanisms of nucleoside transport and implications for nucleoside transport inhibition in chemotherapy." Investigational New Drugs, 16, 375-376. Link

-

Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology, 17(suppl_5), v7-v12. Link

-

Pastor-Anglada, M., & Pérez-Torras, S. (2018). "Emerging Roles of Nucleoside Transporters." Frontiers in Pharmacology, 9, 606. Link

-

Sebastião, A. M., et al. (2022). "Inborn Errors of Nucleoside Transporter (NT)-Encoding Genes (SLC28 and SLC29)." International Journal of Molecular Sciences, 23(15), 8792. Link

Sources

- 1. Gemcitabine Metabolic and Transporter Gene Polymorphisms Are Associated with Drug Toxicity and Efficacy in Patients with Locally Advanced Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Special function of deoxycytidine kinase (dCK) in the activation of chemotherapeutic nucleoside analogs and in the inhibition of cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nucleoside transporter profiles in human pancreatic cancer cells: role of hCNT1 in 2',2'-difluorodeoxycytidine- induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nucleoside transporters and human organic cation transporter 1 determine the cellular handling of DNA-methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjgnet.com [wjgnet.com]

- 8. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Inborn Errors of Nucleoside Transporter (NT)-Encoding Genes (SLC28 and SLC29) - PMC [pmc.ncbi.nlm.nih.gov]

Cytidine Monohydrochloride: A Critical Precursor in Nucleotide Salvage and Biotherapeutic Glycoengineering

Executive Summary

Cytidine monohydrochloride (Cytidine HCl) serves as a pivotal raw material in two distinct but overlapping sectors of biotechnology: the metabolic engineering of mammalian cell lines (e.g., CHO cells) for enhanced protein glycosylation, and the synthetic development of antiviral and antineoplastic nucleoside analogs.[1] Unlike de novo nucleotide synthesis, which is energy-intensive, Cytidine HCl drives the Pyrimidine Salvage Pathway , offering a metabolically efficient route to replenish intracellular CTP pools.

This technical guide dissects the mechanistic role of Cytidine HCl, providing actionable protocols for its solubilization, application in bioprocessing, and analytical quantification.

Mechanistic Foundations: The Pyrimidine Salvage Pathway

Cytidine HCl (C9H13N3O5·HCl) dissociates in aqueous environments to yield free cytidine. Its primary biological utility lies in its conversion to Cytidine Triphosphate (CTP) via the salvage pathway. This pathway is preferred by rapidly dividing cells (including hybridomas and CHO cells) because it bypasses the rate-limiting step of the de novo pathway (Carbamoyl Phosphate Synthetase II).

The Enzymatic Cascade

Upon cellular entry via equilibrative nucleoside transporters (ENTs), Cytidine undergoes a three-step phosphorylation cascade:[2]

-

Activation (Rate-Limiting): Uridine-Cytidine Kinase (UCK) phosphorylates Cytidine to Cytidine Monophosphate (CMP).

-

Amplification: CMP Kinase (CMPK) converts CMP to Cytidine Diphosphate (CDP).

-

Pool Replenishment: Nucleoside Diphosphate Kinase (NDPK) converts CDP to CTP.

The Metabolic Bifurcation

Researchers must be aware of the "Metabolic Sink." Cytidine Deaminase (CDA) can irreversibly deaminate Cytidine to Uridine, diverting the substrate away from CTP synthesis and towards the UTP pool. In high-yield bioprocessing, inhibiting CDA or saturating the UCK enzyme is often required to maintain high CTP levels.

Visualization: Pyrimidine Salvage & Glycosylation Linkage

The following diagram illustrates the flow of Cytidine HCl into the CTP pool and its critical divergence into phospholipid synthesis and protein sialylation.

Figure 1: The Cytidine Salvage Pathway illustrating the conversion of exogenous Cytidine HCl into the critical CMP-Sialic Acid donor for protein glycosylation.[2][3]

Applications in Biotherapeutic Development[4][5][6]

Enhancing Glycosylation in CHO Cells

In monoclonal antibody (mAb) production, sialylation is a Critical Quality Attribute (CQA) affecting serum half-life and immunogenicity. Sialyltransferases require CMP-Sialic Acid as the donor molecule.

-

The Bottleneck: Intracellular CTP levels are often the limiting factor for CMP-Sialic Acid synthesis.

-

The Solution: Supplementing media with Cytidine HCl (1–10 mM) bypasses feedback inhibition of de novo synthesis, elevating CTP pools and driving the reaction:

Precursor for Nucleoside Analogs

Cytidine HCl is the structural scaffold for a class of antimetabolites used in oncology and virology. Chemical modification of the ribose sugar or pyrimidine ring yields potent drugs:

-

Gemcitabine: Fluorine substitution at the 2' position.

-

Cytarabine (Ara-C): Epimerization of the ribose to arabinose.

-

Lamivudine (3TC): Sulfur substitution in the ribose ring (L-nucleoside).

Technical Protocols

Preparation of Cytidine HCl Stock Solution

Challenge: As a hydrochloride salt, Cytidine HCl is acidic. Direct addition to cell culture media can crash the pH, causing cell shock or protein precipitation.

Protocol:

-

Weighing: Calculate the mass required for a 100 mM stock (MW ≈ 279.66 g/mol ).

-

Solubilization: Dissolve in cell culture grade water (WFI) at 80% of final volume.

-

Neutralization (Critical): Slowly adjust pH to 7.2–7.4 using 1N NaOH. Note: The solution may be clear at acidic pH but requires neutralization for biological compatibility.

-

Sterilization: Filter through a 0.22 µm PES membrane. Do not autoclave, as heat can degrade the nucleoside.

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

HPLC Quantification of Cytidine and Nucleotides

To validate cellular uptake or purity, Reversed-Phase HPLC (RP-HPLC) with ion-pairing is the gold standard.

Method Parameters:

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., Symmetry C18, 5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 10 mM Tetrabutylammonium phosphate (Ion-pairing agent) in 50 mM Phosphate Buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0–15 min: 2% to 30% B; 15–20 min: Hold 30% B |